Undecanedioic Acid

Description

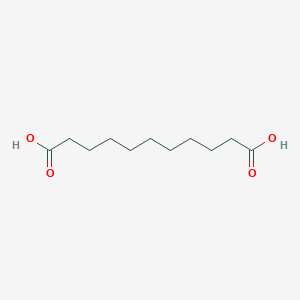

Structure

3D Structure

Properties

IUPAC Name |

undecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c12-10(13)8-6-4-2-1-3-5-7-9-11(14)15/h1-9H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBHHRRTOZQPDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044862 | |

| Record name | Undecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, Solid | |

| Record name | Undecanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000888 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.1 mg/mL | |

| Record name | Undecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000888 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1852-04-6, 1052-04-6 | |

| Record name | Undecanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1852-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNDECANEDIOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | undecanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNDECANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7059GFK8NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Undecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000888 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

108 - 110 °C | |

| Record name | Undecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000888 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Natural Sources and Biosynthesis of Undecanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of undecanedioic acid, a dicarboxylic acid with growing industrial and pharmaceutical interest. We will delve into its natural occurrences, explore the intricacies of its biosynthetic pathways, and provide detailed methodologies for its study. This document is designed to be a valuable resource for professionals engaged in natural product chemistry, metabolic engineering, and drug development.

Introduction: The Significance of this compound

This compound (C11H20O4), a straight-chain α,ω-dicarboxylic acid, is a molecule of interest due to its unique properties and potential applications. As a bifunctional molecule, it can be utilized as a building block in the synthesis of polymers, such as polyamides and polyesters, imparting flexibility and desirable thermal properties. In the pharmaceutical and cosmetic industries, its derivatives are explored for applications ranging from drug delivery systems to fragrances. Understanding its natural origins and biosynthetic routes is paramount for developing sustainable and efficient production methods.

Natural Sources of this compound

This compound is found in various natural sources, including plants, animals, and microorganisms. Its presence, however, is often in trace amounts, making extraction and quantification challenging.

Plant Kingdom

This compound has been identified in several plant species. Notably, it has been reported in members of the Aloe genus, such as Aloe africana , and in legumes like the common bean, Phaseolus vulgaris .[1][2] Within these plants, it is likely a component of complex lipid structures or a metabolic byproduct of fatty acid degradation. The concentration of this compound in these plant sources can vary depending on the species, growth conditions, and the specific tissue analyzed.

Animal Kingdom

In the animal kingdom, this compound has been detected in human tissues, where it is considered a metabolite.[3] Its presence in urine and blood has been associated with certain metabolic conditions, suggesting its role as a biomarker.[3] It is believed to be a product of the ω-oxidation of fatty acids, a minor but important metabolic pathway.[3]

Microbial World

Certain microorganisms, particularly yeasts of the Candida genus, are known to produce dicarboxylic acids, including this compound. Candida tropicalis, for instance, can convert n-alkanes into their corresponding dicarboxylic acids.[4] This microbial production route is of significant industrial interest due to the potential for large-scale fermentation using renewable feedstocks.

Table 1: Reported Natural Sources of this compound

| Natural Source | Organism/Plant | Tissue/Part | Concentration | Reference(s) |

| Plant | Aloe africana | Not specified | Qualitative | [1] |

| Plant | Phaseolus vulgaris | Not specified | Qualitative | [2] |

| Animal | Human | Urine, Blood | Trace amounts | [3] |

| Microorganism | Candida tropicalis | Fermentation broth | Yields reported from biotransformation | [4] |

Note: Quantitative data on the natural abundance of this compound is scarce in the literature. The table reflects the current available information, highlighting the need for further quantitative studies.

Biosynthesis of this compound: The ω-Oxidation Pathway

The primary biosynthetic route for this compound in most organisms is the ω-oxidation of fatty acids . This metabolic pathway provides an alternative to the more common β-oxidation and involves the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid.

The precursor for this compound is undecanoic acid (C11H22O2), an odd-chain fatty acid. The ω-oxidation pathway proceeds in three main enzymatic steps:

-

ω-Hydroxylation: The initial and rate-limiting step is the hydroxylation of the ω-carbon of undecanoic acid to form 11-hydroxyundecanoic acid. This reaction is catalyzed by a cytochrome P450 monooxygenase (CYP) .[5] These enzymes are a diverse superfamily of heme-containing proteins that play crucial roles in the metabolism of a wide range of endogenous and exogenous compounds. In plants, CYP enzymes from the CYP86 and CYP94 families are known to be involved in fatty acid hydroxylation.[5]

-

Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde, yielding 11-oxoundecanoic acid. This step is catalyzed by a long-chain alcohol dehydrogenase (ADH) .[6]

-

Oxidation to a Carboxylic Acid: Finally, the aldehyde group is further oxidized to a carboxylic acid, resulting in the formation of this compound. This final step is catalyzed by a long-chain aldehyde dehydrogenase (ALDH) .[6]

Figure 1: The ω-oxidation pathway for the biosynthesis of this compound from undecanoic acid.

Biosynthesis in Candida tropicalis

In Candida tropicalis, the production of dicarboxylic acids from n-alkanes is a well-studied process. When provided with n-tridecane (a 13-carbon alkane), specific strains can produce this compound. The pathway is initiated by the terminal oxidation of the alkane by a cytochrome P450 enzyme system, belonging to the CYP52 family, to form the corresponding primary alcohol. This is followed by successive oxidations by alcohol and aldehyde dehydrogenases to yield the monocarboxylic acid, which then undergoes ω-oxidation as described above to form the dicarboxylic acid.

Experimental Protocols: A Guide to Studying this compound

The study of this compound from natural sources requires robust methodologies for extraction, identification, and quantification.

Extraction of Lipids from Plant Tissues

The following protocol is a general method for the extraction of total lipids from plant material, which can be adapted for the subsequent analysis of dicarboxylic acids. The principle is to use a solvent system that effectively disrupts cell membranes and solubilizes lipids while minimizing their degradation.

Step-by-Step Methodology:

-

Sample Preparation: Harvest fresh plant tissue (e.g., leaves, seeds) and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the frozen tissue to remove water.

-

Homogenization: Grind the lyophilized tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Initial Extraction: Transfer a known weight of the powdered tissue (e.g., 100 mg) to a glass tube. Add a pre-heated solvent mixture of isopropanol with 0.01% butylated hydroxytoluene (BHT) as an antioxidant. The hot isopropanol helps to inactivate lipolytic enzymes.

-

Solvent Partitioning: Add a mixture of chloroform and methanol (2:1, v/v) to the tube and agitate for an extended period (e.g., 1-2 hours) to ensure complete extraction.

-

Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to the extract to induce phase separation. The lower organic phase will contain the lipids, while the upper aqueous phase will contain polar metabolites.

-

Collection and Drying: Carefully collect the lower organic phase. Repeat the extraction of the plant material with the chloroform/methanol mixture to ensure complete recovery. Combine the organic phases and evaporate the solvent under a stream of nitrogen gas.

-

Storage: Resuspend the dried lipid extract in a small volume of chloroform/methanol and store at -20°C until analysis.

Figure 2: A generalized workflow for the extraction of lipids from plant tissues.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like dicarboxylic acids after derivatization.

Step-by-Step Methodology:

-

Derivatization: The carboxylic acid groups of this compound are non-volatile and require derivatization prior to GC-MS analysis. A common method is methylation to form the corresponding methyl esters. This can be achieved by reacting the dried lipid extract with a solution of methanolic HCl or BF3-methanol at an elevated temperature (e.g., 85°C for 1 hour).

-

Extraction of Derivatives: After derivatization, add water and a non-polar solvent like hexane to the reaction mixture. The fatty acid methyl esters will partition into the hexane layer.

-

GC-MS Analysis:

-

Injection: Inject an aliquot of the hexane extract into the GC-MS system.

-

Separation: Use a suitable capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-23) to separate the components of the mixture based on their boiling points and polarity.

-

Detection: The separated components are then introduced into the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

-

Quantification: For absolute quantification, an internal standard (e.g., a deuterated dicarboxylic acid or a dicarboxylic acid with a different chain length not present in the sample) should be added at the beginning of the extraction process. A calibration curve is generated using known concentrations of an this compound standard. The concentration of this compound in the sample is then determined by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

Conclusion and Future Perspectives

This compound, while found in nature, is typically present in low concentrations. The biosynthesis primarily occurs via the ω-oxidation of undecanoic acid, a pathway that is conserved across different kingdoms of life. For large-scale production, microbial fermentation using engineered strains of organisms like Candida tropicalis or Escherichia coli presents a promising and sustainable alternative to chemical synthesis.

Future research should focus on:

-

Quantitative analysis of this compound in a wider range of natural sources to better understand its distribution and physiological roles.

-

Elucidation of the specific enzymes and genes involved in the ω-oxidation pathway in plants like Aloe africana and Phaseolus vulgaris.

-

Metabolic engineering of microbial hosts to improve the titer, yield, and productivity of this compound from renewable feedstocks.

This in-depth understanding will be crucial for unlocking the full potential of this compound in various industrial and pharmaceutical applications.

References

-

Amall, A., et al. (2024). Metabolomic analysis of Aloe vera (L.) Burm.f. plant response to organic and inorganic fertilization. OpenAgrar. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Christie, W.W. (n.d.). Preparation of Lipid Extracts from Tissues. AOCS Lipid Library. Retrieved from [Link]

-

Kansas State University. (n.d.). Lipid Extraction Method for Arabidopsis (and other) Leaves (Method 1). Retrieved from [Link]

- Höfer, R., & Bigorra, J. (2008).

- Lee, S. Y., et al. (2019). Metabolic engineering for the production of dicarboxylic acids and diamines. Metabolic Engineering, 53, 19-35.

-

Kim, S.-K., & Park, Y.-D. (2019). Biotransformation of ω-hydroxyundecanoic acid into α,ω-undecanedioic acid and ω-amino dodecanoic acid. ResearchGate. Retrieved from [Link]

- Wanders, R. J. A., et al. (2011). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 645-653.

- Anonymous. (n.d.). [Studies on microbial production of undecane 1, 11-dicarboxylic acid from N-tridecane]. Wei sheng wu xue bao = Acta microbiologica Sinica.

- Vishwakarma, P., et al. (2025). Optimization of protocol for analysis of dicarboxylic acids in ambient aerosol samples using GC–MS: method comparison and application. Environmental Monitoring and Assessment, 197(1), 141.

- Pinot, F., et al. (2010). Cytochrome P450 metabolizing fatty acids in plants: characterization and physiological roles. The FEBS Journal, 277(23), 4977-4986.

-

Foodb.ca. (n.d.). This compound. Retrieved from [Link]

- Keasling, J. D., et al. (2017). Production of Odd-Carbon Dicarboxylic Acids in Escherichia coli Using an Engineered Biotin–Fatty Acid Biosynthetic Pathway. Journal of the American Chemical Society, 139(14), 5245-5248.

-

Human Metabolome Database. (n.d.). This compound. Retrieved from [Link]

- Ammendola, S., et al. (2007). 10-Undecanhydroxamic acid, a hydroxamate derivative of the undecanoic acid, has strong antimicrobial activity through a mechanism that limits iron availability. FEMS Microbiology Letters, 275(2), 244-249.

- Park, J.-B., et al. (2019). Multi-Step Enzymatic Synthesis of 1,9-Nonanedioic Acid from a Renewable Fatty Acid and Its Application for the Enzymatic Production of Biopolyesters. Polymers, 11(10), 1690.

- Yilma, Z. (2020). Comparative analysis of some bioactive compounds in leaves of different Aloe species. Chemistry Central Journal, 14(1), 1-9.

- Singh, A. K., & Singh, J. (2018). Chemomodulatory action of Aloe vera on the profiles of enzymes associated with carcinogen metabolism and antioxidant status regulation in mice. Phytotherapy Research, 32(11), 2261-2268.

- Chen, C.-Y., et al. (2017).

- Ghasemzadeh, A., et al. (2021). Integrated GC-MS and UPLC-ESI-QTOF-MS based untargeted metabolomics analysis of in vitro raised tissues of Digitalis purpurea L. Frontiers in Plant Science, 12, 708684.

- Kumar, R., et al. (2017). Analysis of organic acids of tricarboxylic acid cycle in plants using GC-MS, and system modeling. Journal of Analytical Science and Technology, 8(1), 20.

-

Wikipedia. (n.d.). Omega oxidation. Retrieved from [Link]

-

Anonymous. (2020, November 20). Omega Oxidation of Fatty Acids, M.Sc. Final (Botany). [Video]. YouTube. [Link]

Sources

- 1. Chemical Profiling of Polar Lipids and the Polyphenolic Fraction of Commercial Italian Phaseolus Seeds by UHPLC-HRMS and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 metabolizing fatty acids in plants: characterization and physiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of Undecanedioic Acid (CAS 1852-04-6)

Introduction: The Versatility of a Long-Chain Dicarboxylic Acid

Undecanedioic acid (CAS 1852-04-6), a saturated α,ω-dicarboxylic acid, is a molecule of significant interest in various scientific and industrial domains. Its linear aliphatic chain of nine methylene units capped by two terminal carboxylic acid groups imparts a unique combination of hydrophobicity and functionality. This structure makes it a valuable building block in the synthesis of high-performance polymers such as polyamides (nylons) and polyesters, as well as in the formulation of lubricants, adhesives, and corrosion inhibitors.[1] In the realm of drug development and life sciences, dicarboxylic acids are investigated for their potential roles as metabolic intermediates and their utility in creating novel drug delivery systems and prodrugs.

This technical guide provides a comprehensive overview of the core physical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document goes beyond a simple recitation of data. It delves into the experimental methodologies for determining these properties, offering insights into the rationale behind the procedural steps and ensuring a framework for reproducible and reliable characterization.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical properties is fundamental to its application. The following table summarizes the key physicochemical data for this compound, compiled from various authoritative sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀O₄ | [2][3] |

| Molecular Weight | 216.27 g/mol | [2][4] |

| Appearance | White to off-white crystalline solid, powder, or flakes | [1][5] |

| Melting Point | 108-110 °C | [2][5][6] |

| Boiling Point | 372 °C (at 760 mmHg) | [2] |

| 215-217 °C (at 2 mmHg) | ||

| Density | ~1.195 g/cm³ (at 21 °C) | [2] |

| Water Solubility | Slightly soluble; 5.1 g/L (at 21 °C) | [7] |

| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and diethyl ether | [3][8] |

| pKa (Strongest Acidic) | ~4.48 - 4.65 | [5][9] |

| Vapor Pressure | 1.61 x 10⁻⁷ mmHg (at 25 °C) | [10] |

| LogP (Octanol/Water Partition Coefficient) | 2.28 - 2.71 | [9] |

Experimental Protocols for Physicochemical Characterization

The following sections detail robust, self-validating protocols for the determination of critical physical properties of this compound. The methodologies are grounded in established standards, such as those from the United States Pharmacopeia (USP) and the Organisation for aEconomic Co-operation and Development (OECD).

Determination of Melting Range

Rationale: The melting range of a crystalline solid is a sensitive indicator of its purity. A sharp melting range (typically narrow, e.g., 0.5-1.0 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range. The procedure described here is adapted from the USP <741> guidelines for Class I substances, providing a definitive method for regulatory and research purposes.[11][12]

Experimental Workflow:

Caption: Workflow for Melting Point Determination.

Detailed Step-by-Step Protocol:

-

Apparatus Calibration: Ensure the melting point apparatus thermometer is accurately calibrated using USP Melting Point Reference Standards that bracket the expected melting point of this compound (108-110 °C).

-

Sample Preparation: Place a small amount of this compound on a clean, dry watch glass. Using a spatula, crush the crystals into a fine powder.

-

Capillary Tube Loading: Tap the open end of a capillary tube (0.8-1.2 mm internal diameter) into the powdered sample. Invert the tube and gently tap the sealed end on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.

-

Initial Heating: Place the loaded capillary tube into the heating block of the melting point apparatus. Rapidly heat the block to a temperature approximately 10 °C below the expected lower melting point (i.e., to about 98 °C).

-

Melting Observation: Once the temperature is within 10 °C of the expected melting point, reduce the heating rate to approximately 1-2 °C per minute. This slow rate is crucial for accurate determination.

-

Data Recording:

-

Record the temperature (T1) at which the first drop of liquid becomes visible.

-

Record the temperature (T2) at which the last solid particle completely liquefies.

-

-

Reporting: The melting range is reported as the interval between T1 and T2.

-

Validation: For a new batch of this compound, perform the determination in triplicate. The results should be consistent and fall within the established specification.

Determination of Water Solubility

Rationale: Solubility is a critical parameter in drug development, affecting bioavailability and formulation. For industrial applications, it dictates solvent choice and processing conditions. The OECD Guideline 105 (Flask Method) is a standardized and widely accepted procedure for determining the water solubility of substances, particularly for those with solubilities above 10⁻² g/L, which is applicable to this compound.[8][9][10]

Experimental Workflow:

Caption: Workflow for Water Solubility Determination (Flask Method).

Detailed Step-by-Step Protocol:

-

Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.

-

Equilibration:

-

Add an amount of this compound to a flask containing a known volume of deionized water that is clearly in excess of its expected solubility.

-

Seal the flask and place it in a constant temperature water bath or incubator (e.g., 21 ± 0.5 °C).

-

Agitate the mixture for at least 24 hours. The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause emulsification.

-

After the initial agitation period, let the flask stand in the constant temperature bath for another 24 hours to allow for complete phase separation.

-

-

Sample Preparation:

-

Transfer an aliquot of the mixture to a centrifuge tube.

-

Centrifuge at a sufficient speed and duration to remove all suspended solid particles.

-

-

Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Determine the concentration of this compound in the aliquot using a validated analytical method. A suitable method is potentiometric titration with a standardized solution of sodium hydroxide.

-

-

Calculation: Calculate the solubility in grams per liter (g/L) from the determined concentration and the volume of the aliquot.

-

Validation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent, indicating that saturation has been achieved. The analytical method used for concentration determination must be fully validated for linearity, accuracy, and precision.

Determination of Acid Dissociation Constant (pKa)

Rationale: The pKa values of a dicarboxylic acid define its ionization state at a given pH. This is critical for predicting its behavior in biological systems, controlling its solubility, and designing purification processes like crystallization. Potentiometric titration is a highly accurate and standard method for pKa determination.[7][13][14] For a dicarboxylic acid like this compound, two pKa values are expected, though they may be close enough to be determined from the inflection points of a single titration curve.

Experimental Workflow:

Caption: Workflow for pKa Determination by Potentiometric Titration.

Detailed Step-by-Step Protocol:

-

Instrument and Reagent Preparation:

-

Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00) that bracket the expected pKa.

-

Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 0.01 M. Gentle warming may be required to facilitate dissolution; cool to the analysis temperature before proceeding.

-

-

Titration Procedure:

-

Transfer a known volume of the this compound solution to a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

Begin adding the standardized NaOH solution in small, precise increments using a burette.

-

After each addition, stir the solution and record the stable pH reading and the total volume of titrant added. Smaller increments should be used near the equivalence points.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

To accurately determine the equivalence points (Vₑ₁ and Vₑ₂), calculate the first derivative of the titration curve (ΔpH/ΔV) and plot it against the average volume. The peaks in this plot correspond to the equivalence points.

-

The first pKa (pKa₁) is equal to the pH at the half-equivalence point (Vₑ₁/2).

-

The second pKa (pKa₂) is determined from the pH at the midpoint between the first and second equivalence points, i.e., at a volume of (Vₑ₁ + Vₑ₂)/2.

-

-

Validation: The procedure should be repeated at least three times to ensure the precision of the pKa values. The concentration of the this compound solution can also be confirmed from the volume of titrant required to reach the equivalence points.

Conclusion

The physical properties of this compound (CAS 1852-04-6) presented in this guide provide a foundational dataset for its application in research and development. By adhering to the detailed, validated experimental protocols outlined, scientists can ensure the generation of accurate and reproducible data, which is paramount for quality control, formulation development, and regulatory compliance. The unique characteristics of this long-chain dicarboxylic acid, from its defined melting point to its pH-dependent solubility, underpin its utility as a versatile chemical intermediate with broad-ranging applications.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind this compound: Synthesis and Properties for Industrial Use. Retrieved January 12, 2026, from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved January 12, 2026, from [Link]

-

FooDB. (2011, September 21). Showing Compound this compound (FDB022300). Retrieved January 12, 2026, from [Link]

-

ChemicalsToBuy. (n.d.). This compound(1852-04-6)MSDS Melting Point Boiling Density Storage Transport. Retrieved January 12, 2026, from [Link]

-

Palmary Chemical. (n.d.). This compound (DC11, UDDA). Retrieved January 12, 2026, from [Link]

-

Chemical Point. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). This compound | C11H20O4 | CID 15816. Retrieved January 12, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 1852-04-6). Retrieved January 12, 2026, from [Link]

-

Human Metabolome Database. (2022, September 22). Showing metabocard for this compound (HMDB0000888). Retrieved January 12, 2026, from [Link]

-

Corvay Specialty Chemicals GmbH. (2025, August 11). This compound (UDDA, DC11). Retrieved January 12, 2026, from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved January 12, 2026, from [Link]

-

van der Heide, E., et al. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved January 12, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 12, 2026, from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 12, 2026, from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved January 12, 2026, from [Link]

-

Al-Bayati, F. A. H. (2021, September 19). experiment (1) determination of melting points. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 12, 2026, from [Link]

-

Organisation for Economic Co-operation and Development. (n.d.). Test No. 105: Water Solubility. Retrieved January 12, 2026, from [Link]

-

USP-NF. (n.d.). <741> MELTING RANGE OR TEMPERATURE. Retrieved January 12, 2026, from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Retrieved January 12, 2026, from [Link]

-

United States Pharmacopeia. (2018). General Chapter, <741> Melting Range or Temperature. Retrieved January 12, 2026, from [Link]

-

University of the West Indies at St. Augustine. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved January 12, 2026, from [Link]

-

Ibarra-Montaño, L. A., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by. Lifescience Global. Retrieved January 12, 2026, from [Link]

-

USP. (2012, May 1). <731> LOSS ON DRYING. Retrieved January 12, 2026, from [Link]

-

Scribd. (n.d.). Usp 731 Loss On Drying. Retrieved January 12, 2026, from [Link]

-

USP. (2012, May 1). <741> MELTING RANGE OR TEMPERATURE. Retrieved January 12, 2026, from [Link]

Sources

- 1. corvay-specialty.com [corvay-specialty.com]

- 2. This compound(1852-04-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | C11H20O4 | CID 15816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. uspbpep.com [uspbpep.com]

- 12. â©741⪠Melting Range or Temperature [doi.usp.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Undecanedioic Acid

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of undecanedioic acid, a molecule of significant interest in polymer science, drug development, and as a bioactive compound. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of this alpha,omega-dicarboxylic acid. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, moving beyond mere data presentation to offer insights into the causal relationships between molecular structure and spectral output.

The Structural Significance of this compound

This compound, with the linear formula HOOC(CH₂)₉COOH, is a dicarboxylic acid featuring a nine-carbon aliphatic chain capped by two carboxylic acid groups. This symmetrical structure dictates a relatively simple yet informative spectroscopic signature. Understanding these signatures is paramount for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Protons and Carbons

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence of its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by a few key resonances corresponding to the different types of protons in the molecule. The symmetry of the molecule simplifies the spectrum, as chemically equivalent protons will have the same chemical shift.

Experimental Protocol: ¹H NMR of this compound

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent is critical as the acidic protons of the carboxylic acids are exchangeable and may not be observed in protic solvents like D₂O unless the exchange is slowed.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Shim the instrument to obtain a homogeneous magnetic field.

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

-

Data Acquisition: Acquire the free induction decay (FID) and apply a Fourier transform to obtain the spectrum.

-

Data Processing: Phase the spectrum, correct the baseline, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Interpretation of the ¹H NMR Spectrum

The expected ¹H NMR spectrum will exhibit the following key signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | Singlet (broad) | 2H | -COOH | The acidic protons of the carboxylic acids are highly deshielded and appear as a broad singlet. The broadness is due to hydrogen bonding and chemical exchange. |

| ~2.2-2.3 | Triplet | 4H | -CH₂-COOH | These protons are adjacent to the electron-withdrawing carbonyl group, causing them to be deshielded and appear downfield. They are split into a triplet by the neighboring CH₂ group. |

| ~1.5-1.6 | Multiplet | 4H | -CH₂-CH₂-COOH | These protons are beta to the carbonyl group and are less deshielded than the alpha protons. |

| ~1.2-1.4 | Multiplet | 10H | -(CH₂)₅- | The protons of the central methylene groups are shielded and overlap in a complex multiplet in the aliphatic region of the spectrum. |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the molecule's symmetry, only six distinct carbon signals are expected.

Experimental Protocol: ¹³C NMR of this compound

The sample preparation and instrument setup are similar to that of ¹H NMR, with the following key differences:

-

Pulse Program: A standard proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum to single lines for each unique carbon.

-

Acquisition Time: Longer acquisition times or a greater number of scans are often required due to the low natural abundance of the ¹³C isotope.

Interpretation of the ¹³C NMR Spectrum

The anticipated ¹³C NMR spectrum will display the following resonances:

| Chemical Shift (ppm) | Assignment | Rationale |

| ~175-180 | -COOH | The carbonyl carbons of the carboxylic acids are highly deshielded and appear significantly downfield. |

| ~34-35 | -CH₂-COOH | The carbons alpha to the carbonyl group are deshielded. |

| ~29-30 | -(CH₂)₅- | The central methylene carbons have very similar chemical environments and will appear as a cluster of peaks in this region. |

| ~24-25 | -CH₂-CH₂-COOH | The carbons beta to the carbonyl group are more shielded than the alpha carbons. |

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In this compound, the most prominent features will be from the carboxylic acid groups.

Experimental Protocol: IR Spectroscopy of this compound

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of this compound with dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition: Place the sample in the IR spectrometer and collect the spectrum.

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid dimer, formed through intermolecular hydrogen bonding in the solid state.

| Wavenumber (cm⁻¹) | Vibration | Description |

| 2500-3300 (broad) | O-H stretch | This very broad and strong absorption is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer. |

| ~1700 | C=O stretch | This strong, sharp peak corresponds to the carbonyl stretch of the carboxylic acid. |

| ~1430 | C-O-H bend | In-plane bending of the hydroxyl group. |

| ~1280 | C-O stretch | Stretching vibration of the carbon-oxygen single bond. |

| ~920 (broad) | O-H bend | Out-of-plane bending of the hydroxyl group, another characteristic feature of a carboxylic acid dimer. |

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry of this compound

-

Ionization Method: Electron Ionization (EI) is a common method for analyzing relatively small organic molecules. Electrospray Ionization (ESI) is also suitable, particularly for detecting the deprotonated molecule [M-H]⁻ in negative ion mode.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different fragment ions.

Interpretation of the Mass Spectrum

The molecular formula of this compound is C₁₁H₂₀O₄, with a molecular weight of 216.27 g/mol .

-

Molecular Ion (M⁺): The molecular ion peak may be weak or absent in the EI spectrum due to the lability of the carboxylic acid groups.

-

[M-H]⁻ Peak: In negative ion ESI, a prominent peak at m/z 215.1289 corresponding to the deprotonated molecule is expected.

-

Fragmentation Pattern: Common fragmentation pathways for dicarboxylic acids include:

-

Loss of water (H₂O) from the molecular ion.

-

Loss of a hydroxyl radical (•OH).

-

Loss of a carboxyl group (•COOH).

-

Alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group).

-

McLafferty rearrangement.

-

A characteristic peak in the GC-MS spectrum is often observed at m/z 98.

Visualizing the Structure and Fragmentation

To further aid in the understanding of this compound's structure and its behavior in mass spectrometry, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Simplified MS fragmentation of this compound.

Conclusion

The spectroscopic data of this compound, when analyzed in a cohesive manner, provides a definitive structural confirmation. The ¹H and ¹³C NMR spectra reveal the symmetrical aliphatic backbone and the presence of terminal carboxylic acids. The IR spectrum confirms the carboxylic acid functional groups, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. This guide serves as a foundational reference for scientists and researchers, enabling them to confidently identify and characterize this compound in their applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. This compound, 2TMS derivative. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. This compound, dimethyl ester. NIST Chemistry WebBook. [Link]

-

Human Metabolome Database. Showing metabocard for this compound (HMDB0000888). [Link]

-

LIPID MAPS. Structure Database (LMSD). [Link]

-

MassBank. msbnk-lcsb-lu047654. [Link]

-

SpectraBase. This compound - Optional[FTIR] - Spectrum. [Link]

-

SpectraBase. This compound, monomethyl ester - Optional[Vapor Phase IR] - Spectrum. [Link]

-

Human Metabolome Database. Predicted LC-MS/MS Spectrum - 20V, Positive (HMDB0000888). [Link]

-

Bioregistry. Spectral Database for Organic Compounds. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000947). [Link]

Unraveling the Solution: An In-depth Technical Guide to the Solubility of Undecanedioic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Undecanedioic acid (UDA), a dicarboxylic acid with an eleven-carbon backbone, is a molecule of significant industrial interest, finding applications from high-performance polymers to advanced drug delivery systems. Its utility in these fields is fundamentally governed by its solubility characteristics in various organic media. This in-depth technical guide provides a comprehensive exploration of the solubility of this compound, moving beyond simple data points to elucidate the underlying physicochemical principles. We will delve into the theoretical framework of dicarboxylic acid solubility, present available quantitative data, detail robust experimental methodologies for solubility determination, and discuss the profound implications of solubility on polymorphism and practical applications.

The Molecular Architecture of this compound: A Prelude to its Solubility Behavior

This compound (HOOC-(CH₂)₉-COOH) is a linear, aliphatic dicarboxylic acid. Its molecular structure, featuring two polar carboxylic acid functional groups at opposing ends of a long, nonpolar hydrocarbon chain, dictates its solubility profile. This amphiphilic nature suggests a complex interplay of forces when interacting with solvents of varying polarities.

The two carboxylic acid groups are capable of acting as both hydrogen bond donors and acceptors, promoting interactions with polar solvents. Conversely, the nine-methylene chain contributes to van der Waals interactions, favoring solubility in nonpolar environments. The overall solubility is therefore a delicate balance between the energy required to overcome the crystal lattice forces of solid this compound and the energy gained from the solvation of the molecule by the solvent.

Quantitative Solubility Profile of this compound

| Solvent | Chemical Class | Polarity | Hydrogen Bonding | Solubility (at approx. 25°C) | Citation |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Very High | Acceptor | 20 mg/mL; up to 100 mg/mL with ultrasonication | [1][2] |

| Ethanol | Protic Alcohol | High | Donor & Acceptor | 20 mg/mL | [1] |

| Dimethylformamide (DMF) | Amide | High | Acceptor | 16 mg/mL | [1] |

| Methanol | Protic Alcohol | High | Donor & Acceptor | ~10 mg/mL (value reported as "10?") | [3] |

| Diethyl Ether | Ether | Low | Acceptor | Readily soluble (qualitative) | [4] |

| Water | Protic | Very High | Donor & Acceptor | 5.1 mg/mL (Slightly soluble) | [5] |

Field-Proven Insights: The high solubility in polar aprotic solvents like DMSO and DMF, as well as in protic solvents like ethanol, is a direct consequence of the strong hydrogen bonding interactions between the carboxylic acid groups of UDA and the solvent molecules. The moderate solubility in methanol, despite its high polarity, may be influenced by the solvent's smaller size and different structuring around the solute molecule. The qualitative observation of good solubility in diethyl ether highlights the contribution of the long hydrocarbon chain to dissolution in less polar environments. The low aqueous solubility is expected for a long-chain dicarboxylic acid, as the hydrophobic character of the nine-carbon chain dominates.[4]

The Critical Role of Solvent in Polymorphic Outcomes

Recent research has revealed that the choice of solvent has a profound impact on the crystalline form (polymorph) of this compound that precipitates from solution.[6][7] This is a critical consideration for pharmaceutical and materials science applications, as different polymorphs can exhibit distinct physical properties, including solubility, melting point, and bioavailability.[8][9]

A key determinant in the polymorphic outcome for this compound is the hydrogen bond donating (HBD) ability of the solvent.[6][7]

-

Solvents with high HBD ability (e.g., alcohols) tend to produce one polymorph (designated as form II).

-

Solvents with no HBD ability are more likely to yield a different polymorph (form I).[6][7]

This phenomenon is attributed to the specific solute-solvent interactions during nucleation, which can favor different molecular conformations and packing arrangements in the solid state.[6][7]

Logical Relationship: Solvent Choice to Polymorph to Solubility

Caption: The logical workflow from solvent selection to the resulting solubility of this compound.

Experimental Determination of this compound Solubility: A Validated Protocol

Accurate and reproducible solubility data is the cornerstone of process development and formulation. The following provides a detailed, self-validating protocol for determining the solubility of this compound in an organic solvent, based on the widely accepted gravimetric method.

Principle

The gravimetric method involves preparing a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. A known mass of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solute is determined.

Materials and Equipment

-

This compound (purity >99%)

-

Organic solvent of interest (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Glass vials with airtight seals

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Drying oven or vacuum desiccator

Step-by-Step Methodology

-

Preparation of Supersaturated Slurry: Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the slurry for a sufficient time to reach equilibrium. For dicarboxylic acids, this can range from 24 to 72 hours. A preliminary kinetic study is recommended to determine the optimal equilibration time.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the solid to settle, leaving a clear supernatant. Maintain the vial at the constant experimental temperature.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent premature crystallization. Immediately attach a syringe filter and dispense a precise mass of the saturated solution into a pre-weighed vial. Record the mass of the solution.

-

Solvent Evaporation: Place the vial containing the saturated solution in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound. Alternatively, use a vacuum desiccator at room temperature. Evaporate the solvent to complete dryness.

-

Mass Determination: Once all the solvent has been removed, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption, and then weigh it on the analytical balance. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved this compound.

-

Calculation of Solubility: The solubility can be expressed in various units, such as g/100 mL or mg/mL.

Solubility (mg/mL) = (Mass of dried UDA in mg) / (Volume of saturated solution withdrawn in mL)

-

Validation: Repeat the measurement at least three times to ensure reproducibility. The standard deviation of the results should be within an acceptable range (e.g., <5%).

Experimental Workflow: Gravimetric Solubility Determination

Caption: A step-by-step workflow for the gravimetric determination of this compound solubility.

Theoretical Modeling of Solubility

While experimental determination is the gold standard, thermodynamic models can be employed to correlate and predict solubility data. For dicarboxylic acids, several semi-empirical models have been shown to be effective.

-

The Apelblat Equation: This equation relates the mole fraction solubility (x) to the temperature (T) and is widely used for its simplicity and good correlation with experimental data for solid solutes in liquids.

ln(x) = A + B/T + Cln(T)*

Where A, B, and C are empirical parameters determined by fitting the equation to experimental data.

-

The λh (Buchowski-Ksiazczak) Equation: This two-parameter model also provides a good correlation for the solubility of dicarboxylic acids.

These models are invaluable for interpolating solubility at temperatures where experimental data is unavailable and for understanding the thermodynamics of the dissolution process.

Practical Implications in Industrial Applications

A thorough understanding of this compound's solubility is not merely an academic exercise; it is a critical factor in its successful industrial application.

-

Polymer Synthesis (e.g., Polyamides): In the production of polyamides like Nylon 11,13, this compound is reacted with a diamine. The choice of solvent for this polycondensation reaction is crucial. An ideal solvent must:

-

Dissolve both the this compound and the diamine monomer.

-

Remain inert under the reaction conditions.

-

Allow for the removal of byproducts (e.g., water).

-

Facilitate the precipitation of the resulting polymer. A solvent in which the monomers are soluble but the polymer is not can be advantageous for isolating the final product.

-

-

Drug Development and Formulation: For potential pharmaceutical applications, the solubility of this compound in biocompatible solvents is paramount. In drug delivery systems, it might be used as a linker or a component of a biodegradable polymer matrix. Poor solubility can hinder formulation development, leading to challenges in achieving the desired drug loading and release kinetics. The data presented here can guide formulators in selecting appropriate solvent systems for processes such as spray drying or nano-precipitation.

Conclusion

The solubility of this compound in organic solvents is a multifaceted property governed by its unique molecular structure and the nature of the solvent. While a complete, publicly available dataset remains a work in progress, this guide has synthesized the available quantitative data, provided a robust experimental framework for its determination, and elucidated the theoretical underpinnings of its solubility behavior. For researchers and professionals in materials science and drug development, a deep understanding of these principles is not just beneficial—it is essential for innovation and the successful application of this versatile dicarboxylic acid.

References

-

Corvay Specialty Chemicals GmbH. This compound (UDDA, DC11). Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

- Shi, P., et al. (2018). Insight into Solvent-Dependent Conformational Polymorph Selectivity: The Case of this compound. Crystal Growth & Design, 18(10), 6135-6142.

-

ResearchGate. Insight into Solvent-Dependent Conformational Polymorph Selectivity: The Case of this compound. Available at: [Link]

- Zhang, H., et al. (2014). An odd–even effect on solubility of dicarboxylic acids in organic solvents. The Journal of Chemical Thermodynamics, 77, 91-97.

-

Human Metabolome Database. Showing metabocard for this compound (HMDB0000888). Available at: [Link]

-

Ataman Kimya. This compound. Available at: [Link]

-

Cheméo. Chemical Properties of this compound (CAS 1852-04-6). Available at: [Link]

-

NIST. This compound. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available at: [Link]

- Prisyazhny, A. V., et al. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Eastern-European Journal of Enterprise Technologies, 2(6), 38-42.

- Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.

-

UCL Discovery. Studying and controlling polymorphic transitions and co-crystallization in pharmaceutical materials. Available at: [Link]

-

U.S. Food and Drug Administration. Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. Available at: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Page loading... [wap.guidechem.com]

- 4. corvay-specialty.com [corvay-specialty.com]

- 5. This compound | C11H20O4 | CID 15816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Studying and controlling polymorphic transitions and co-crystallization in pharmaceutical materials - UCL Discovery [discovery.ucl.ac.uk]

- 9. icdd.com [icdd.com]

An In-depth Technical Guide to the Thermal Decomposition Profile of Undecanedioic Acid

Abstract

This technical guide provides a comprehensive analysis of the thermal decomposition profile of undecanedioic acid (also known as brassylic acid or tridecanedioic acid). Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for characterizing the thermal stability and degradation pathways of this long-chain dicarboxylic acid. The guide covers the fundamental principles of thermal analysis techniques, detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), interpretation of thermal data, and a discussion of the anticipated decomposition mechanisms and products.

Introduction: The Significance of Thermal Stability in Material Science and Drug Development

This compound (C₁₁H₂₀O₄) is a linear dicarboxylic acid with a backbone of nine methylene units.[1] Its structure lends itself to a variety of applications, including as a building block for polymers, in the formulation of lubricants, and as a potential excipient in pharmaceutical formulations.[2] The thermal stability of such compounds is a critical parameter, dictating their processing conditions, shelf-life, and behavior in end-use applications. For instance, in polymer synthesis, understanding the decomposition temperature is crucial to prevent degradation during melt processing. In the context of pharmaceuticals, the thermal behavior of an excipient can influence the stability of the active pharmaceutical ingredient (API) and the overall quality of the final drug product.

This guide provides a detailed exploration of the thermal decomposition of this compound, offering both a theoretical framework and practical, field-tested methodologies for its characterization.

Theoretical Background: Mechanisms of Dicarboxylic Acid Decomposition

The thermal decomposition of dicarboxylic acids is a complex process that is highly dependent on the length of the carbon chain separating the two carboxyl groups.[3] The primary decomposition pathway for many carboxylic acids upon heating is decarboxylation, which involves the loss of a carboxyl group as carbon dioxide (CO₂).[3] For long-chain α,ω-dicarboxylic acids like this compound, several decomposition routes can be postulated:

-

Decarboxylation: The sequential or simultaneous loss of one or both carboxyl groups to yield carbon dioxide and a hydrocarbon residue.

-

Dehydration: The elimination of water to form an anhydride, which may be a cyclic anhydride if the chain length is appropriate to form a stable ring structure.

-

Cyclization: For certain chain lengths, intramolecular reactions can lead to the formation of cyclic ketones with the loss of carbon dioxide and water.

-

Fragmentation: At higher temperatures, the aliphatic chain can undergo cleavage, leading to the formation of smaller volatile organic compounds.

The prevailing mechanism is influenced by factors such as the heating rate and the composition of the surrounding atmosphere.

Core Experimental Techniques: TGA and DSC

The cornerstone of thermal analysis lies in two primary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). When coupled with evolved gas analysis techniques such as Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR), a comprehensive understanding of the thermal decomposition process can be achieved.[4][5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] This technique is invaluable for determining the onset temperature of decomposition, the number of decomposition stages, and the mass loss associated with each stage.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It provides information on thermal events such as melting, crystallization, and decomposition, indicating whether these processes are endothermic (absorb heat) or exothermic (release heat).

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide robust and reproducible data on the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Materials:

-

This compound (≥98% purity)[8]

-

High-purity nitrogen (or other desired purge gas)

-

Alumina or platinum crucibles

Procedure:

-

Instrument Calibration: Ensure the TGA is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA crucible.

-

Experimental Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to establish an inert atmosphere.

-

Set the temperature program to heat the sample from ambient temperature (e.g., 30 °C) to 600 °C at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the mass of the sample as a function of temperature.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and the enthalpy changes associated with the thermal transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Materials:

-

This compound (≥98% purity)[8]

-

High-purity nitrogen

-

Aluminum crucibles and lids

Procedure:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a tared aluminum crucible and hermetically seal it. Prepare an empty, sealed aluminum crucible as a reference.

-

Experimental Setup:

-

Place the sample and reference crucibles in the DSC cell.

-

Purge the cell with nitrogen at a flow rate of 50 mL/min.

-

Set the temperature program to:

-

Equilibrate at 30 °C.

-

Ramp up to 150 °C at 10 °C/min (to observe the melting transition).

-

Hold for 2 minutes.

-

Ramp up to 400 °C at 10 °C/min (to observe decomposition).

-

-

-

Data Acquisition: Record the heat flow as a function of temperature.

Data Interpretation and Expected Thermal Profile

Expected DSC Profile

The DSC thermogram is expected to show a sharp endothermic peak corresponding to the melting of this compound. Its reported melting point is in the range of 109-111 °C.[9] Following the melting transition, at higher temperatures, broad exothermic or endothermic peaks associated with decomposition are anticipated.

Expected TGA Profile

The TGA curve is expected to show thermal stability up to approximately 200 °C, followed by one or more stages of mass loss. For long-chain dicarboxylic acids, decomposition often commences at temperatures above 200 °C. During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[10]

Quantitative Data Summary

| Property | Expected Value | Source(s) |

| Molecular Formula | C₁₁H₂₀O₄ | [1] |

| Molecular Weight | 216.27 g/mol | [1] |

| Melting Point | 109-111 °C | [9] |

| Decomposition Onset | > 200 °C | [8] |

Visualization of Experimental Workflow and Decomposition Pathway

Experimental Workflow Diagram

Caption: Experimental workflow for TGA and DSC analysis of this compound.

Postulated Decomposition Pathway

Sources

- 1. researchgate.net [researchgate.net]

- 2. corvay-specialty.com [corvay-specialty.com]

- 3. researchgate.net [researchgate.net]

- 4. Thermogravimetric Analysis - TGA–FTIR [eag.com]

- 5. Thermal Gravimetric Analysis with Mass-Spectrometry (TGA-MS) - Henry Royce Institute [royce.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound [webbook.nist.gov]

- 10. atamankimya.com [atamankimya.com]

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of Undecanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecanedioic acid (UDA), a dicarboxylic acid with the chemical formula HOOC(CH₂)₉COOH, is a molecule of significant interest in materials science and pharmaceuticals. Its utility as a building block in polymers and its potential applications in drug delivery systems underscore the importance of understanding its solid-state properties.[1] Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical factor that can profoundly influence the physicochemical properties of a material, including its solubility, stability, and bioavailability.[2][3] This guide provides a comprehensive technical overview of the crystal structure and polymorphism of this compound, offering insights into the preparation, characterization, and therapeutic implications of its different solid forms.

The Polymorphic Landscape of this compound

This compound is known to exhibit conformational polymorphism, with at least two distinct crystalline forms, designated as Form I and Form II.[2][3] The selective crystallization of these polymorphs is intricately linked to the solvent environment, specifically the hydrogen bond donating (HBD) ability of the solvent.[2] This solvent-dependent selectivity offers a powerful tool for controlling the solid-form outcome of UDA crystallization.

-

Form I is preferentially obtained from solvents with no hydrogen bond donating ability.[2][3]

-

Form II is favored in solvents with high hydrogen bond donating ability.[2][3]

The underlying mechanism for this selectivity lies in the degree of conformational rearrangement the UDA molecule undergoes during nucleation, which is influenced by the strength of solute-solvent interactions and the ease of desolvation.[2]

Crystal Structure Analysis: A Tale of Two Conformations

The distinct macroscopic properties of Form I and Form II arise from differences in their underlying crystal structures. These have been elucidated through single-crystal X-ray diffraction, revealing differences in space groups, unit cell dimensions, and molecular packing.[3]

Crystallographic Data

| Parameter | Form I | Form II |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | P21/c |

| a (Å) | 28.532(6) | 9.878(2) |

| b (Å) | 4.9890(10) | 25.094(5) |

| c (Å) | 9.0350(18) | 5.0000(10) |

| α (°) | 90 | 90 |

| β (°) | 105.89(3) | 91.18(3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1238.2(4) | 1239.9(4) |

| Z | 4 | 4 |

Data sourced from Shi et al. (2018)[3]

Molecular Packing and Hydrogen Bonding

While both polymorphs feature the characteristic hydrogen-bonded carboxylic acid dimers, the overall packing arrangement and intermolecular interactions differ. In Form I, the molecules adopt a more extended conformation, leading to a denser packing arrangement.[3] In contrast, the molecules in Form II exhibit a different conformation, resulting in a slightly less dense structure. These subtle differences in packing and hydrogen bonding networks are responsible for the distinct physicochemical properties of the two forms.

The molecules in both forms are arranged in layers, with neighboring hydrogen-bond chains aggregating through hydrophobic interactions between the methylene groups. These layers then stack to form the three-dimensional crystal lattice.[3]

Thermodynamic and Kinetic Aspects of Polymorphism

The interplay between thermodynamics and kinetics governs the formation of this compound polymorphs. The solvent's role extends beyond simple solubility; it actively participates in the nucleation process, influencing which polymorphic form is kinetically favored.

The difficulty of desolvation from the UDA molecule in different solvents appears to be a key kinetic factor.[2] In solvents with strong hydrogen bonding to the carboxylic acid groups, the desolvation process is more challenging, which can hinder the conformational rearrangement required to form the thermodynamically more stable polymorph at a given condition. This provides a kinetic pathway to the formation of a metastable form. While a complete thermodynamic stability relationship between Form I and Form II as a function of temperature has not been definitively established in the public literature, the solvent-mediated selection suggests that the relative stability of the solvated UDA molecules in the nucleation cluster plays a crucial role.

Experimental Protocols for Polymorph Preparation and Characterization